1-bromo-2-[(1E)-2-nitroethenyl]benzene
Overview
Description
1-bromo-2-[(1E)-2-nitroethenyl]benzene: is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a bromine atom and a nitro group attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Nitrostyrene: 1-bromo-2-[(1E)-2-nitroethenyl]benzene can be synthesized by the bromination of nitrostyrene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst to facilitate the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-bromo-2-[(1E)-2-nitroethenyl]benzene can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and copper(II) chloride are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
- 1-bromo-2-[(1E)-2-nitroethenyl]benzene is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology:
- It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 1-bromo-2-[(1E)-2-nitroethenyl]benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and nitro group make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
β-Nitrostyrene: Similar in structure but lacks the bromine atom.
4-Nitrostyrene: Another nitrostyrene derivative with different substitution patterns.
Uniqueness:
- The presence of both bromine and nitro groups in 1-bromo-2-[(1E)-2-nitroethenyl]benzene makes it more reactive compared to other nitrostyrene derivatives. This unique combination allows for a wider range of chemical reactions and applications.
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-bromo-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H |
InChI Key |
QKFDNZXJABSGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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